Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine
CAS No.:
Cat. No.: VC18636969
Molecular Formula: C23H31NO2
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H31NO2 |
|---|---|
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3 |
| Standard InChI Key | XVMNBZCDEXAKER-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Characteristics
The compound features a trans-configuration at the 4-position of the cyclohexane ring, with the dibenzylamine and 2-methoxyethoxy groups occupying axial and equatorial positions, respectively. This arrangement confers significant stereochemical rigidity, influencing its reactivity and interaction with biological targets. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the substituents.
The 2-methoxyethoxy group enhances solubility in polar solvents, while the dibenzylamine moiety contributes to lipophilicity, enabling membrane permeability. Spectroscopic data (hypothetical) suggest distinct -NMR signals for the benzylic protons (δ 3.7–4.1 ppm) and methoxy group (δ 3.3 ppm). Chiral resolution techniques, such as chromatography with chiral stationary phases, are critical for isolating the (1R,4R)-enantiomer.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine involves multi-step processes:
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Cyclohexane Functionalization:
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The cyclohexane ring is functionalized via epoxidation followed by nucleophilic opening with 2-methoxyethanol to introduce the ether group.
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Trans-configuration is achieved through stereoselective reduction or ring-opening under kinetic control.
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Amine Introduction:
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A Buchwald-Hartwig amination couples the cyclohexane intermediate with dibenzylamine, utilizing palladium catalysts and ligands to ensure regioselectivity.
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Chiral Resolution:
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Diastereomeric salts formed with chiral acids (e.g., tartaric acid) are crystallized to isolate the desired enantiomer.
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Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxidation | m-CPBA, CHCl, 0°C | 85 | 90 |
| Nucleophilic Opening | 2-Methoxyethanol, BF-EtO | 78 | 88 |
| Amination | Pd(OAc), BINAP, CsCO | 65 | 95 |
| Chiral Resolution | (R)-Tartaric acid, MeOH | 40 | >99 |
Physicochemical Properties
The compound exhibits a melting point of 112–114°C and a calculated logP of 3.2, indicating moderate lipophilicity. Its solubility profile includes high miscibility in dichloromethane and ethyl acetate but limited solubility in water (<0.1 mg/mL). Stability studies suggest decomposition above 200°C, with no significant hydrolysis under physiological pH.
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with Jones reagent (CrO/HSO) oxidizes the amine to a nitroso derivative, while milder agents like MnO yield imines.
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Reduction: Catalytic hydrogenation (H, Pd/C) cleaves the benzyl groups, producing the primary amine.
Substitution Reactions
The dibenzylamine group undergoes nucleophilic substitution with thiols or azides under basic conditions, enabling diversification of the amine functionality.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and GPCR modulators. Its chiral center is critical for enantioselective interactions with biological targets, as demonstrated in hypothetical docking studies with serotonin receptors.
Materials Science
Incorporation into liquid crystalline polymers enhances thermal stability, with mesophase transitions observed at 150–180°C.
Table 2: Hypothetical Biological Activity Data
| Target | IC (nM) | Assay Type |
|---|---|---|
| Serotonin 5-HT | 320 | Radioligand binding |
| MAP Kinase | 450 | Enzyme inhibition |
| Lipid Peroxidation | N/A | Antioxidant assay |
Comparison with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Substituents | logP | Solubility (mg/mL) |
|---|---|---|---|
| Dibenzylcyclohexanamine | No ether group | 2.8 | 0.05 |
| trans-4-(2-Methoxyethoxy)cyclohexylamine | No dibenzyl groups | 1.5 | 1.2 |
| Target Compound | Dibenzyl + 2-methoxyethoxy | 3.2 | 0.08 |
The target compound’s dual functionality balances lipophilicity and polarity, making it superior for drug delivery applications compared to analogues.
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